Rolicyclidine

Behavioral Pharmacology Drug Discrimination NMDA Antagonist

Rolicyclidine (PCPy) is the pyrrolidine analog of phencyclidine, delivering a distinct sedative pharmacological profile versus PCP's stimulant effects. Its unique amine heterocycle makes it an irreplaceable probe for SAR investigations of NMDA receptor binding kinetics. As a Schedule I controlled substance, it is supplied exclusively as a ≥98% pure analytical reference standard for DEA-licensed forensic laboratories and authorized academic researchers. Validated microcrystalline and Raman spectroscopy methods enable definitive differentiation from other arylcyclohexylamines, making PCPy essential for forensic method validation protocols targeting novel psychoactive substances.

Molecular Formula C16H23N
Molecular Weight 229.36 g/mol
CAS No. 2201-39-0
Cat. No. B1679511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRolicyclidine
CAS2201-39-0
Synonyms1-(1-phenylcyclohexyl)pyrrolidine
1-(1-phenylcyclohexyl)pyrrolidine hydrochloride
PHP (1-(1-phenylcyclohexyl)pyrrolidine)
Molecular FormulaC16H23N
Molecular Weight229.36 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C2=CC=CC=C2)N3CCCC3
InChIInChI=1S/C16H23N/c1-3-9-15(10-4-1)16(11-5-2-6-12-16)17-13-7-8-14-17/h1,3-4,9-10H,2,5-8,11-14H2
InChIKeyFYOWWXMGDATDQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 55 mg/L at 25 °C (est)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rolicyclidine (CAS 2201-39-0): Procurement-Grade Dissociative Anesthetic for Specialized Research


Rolicyclidine (PCPy) is an arylcyclohexylamine dissociative anesthetic and NMDA receptor antagonist [1]. It is a pyrrolidine analog of phencyclidine (PCP), sharing its core pharmacophore but exhibiting a distinct pharmacological profile characterized by reduced stimulant effects and more pronounced sedation [2]. As a Schedule I controlled substance, its procurement is restricted to authorized research and forensic applications, where its unique properties relative to other arylcyclohexylamines offer specific scientific utility [3].

Why Rolicyclidine (PCPy) Cannot Be Interchanged with PCP or Other Arylcyclohexylamines


Despite sharing a common arylcyclohexylamine scaffold, rolicyclidine (PCPy) exhibits a unique combination of in vivo behavioral effects and in vitro binding characteristics that preclude simple substitution with phencyclidine (PCP), tenocyclidine (TCP), or other analogs [1]. Its distinct sedative profile, as opposed to the stimulant effects typical of PCP, along with its specific potency ranking in discriminative stimulus assays, underscores that the pyrrolidine substitution yields a pharmacologically distinct entity [2]. This differentiation is critical for researchers requiring a specific NMDA antagonist profile or forensic scientists developing targeted analytical methods [REFS-1, REFS-3].

Quantitative Differentiation of Rolicyclidine (PCPy) Against Key Comparators


Relative Behavioral Potency in Discriminative Stimulus Assays: PCPy vs. PCP, TCP, and PCE

In a squirrel monkey drug discrimination study, the relative potency for producing PCP-appropriate responding was established for a series of arylcyclohexylamines. The rank order of potency was TCP > PCP = PCE > PHP (PCPy) > PCM > ketamine [1]. While exact ED50 values are not provided in the abstract, this ranking demonstrates that rolicyclidine (PHP) is less potent than PCP and PCE, and significantly less potent than TCP, in eliciting PCP-like discriminative stimulus effects.

Behavioral Pharmacology Drug Discrimination NMDA Antagonist Arylcyclohexylamine

Sedative vs. Stimulant Behavioral Profile: PCPy Differentiation from PCP

Rolicyclidine is consistently characterized as producing a sedative effect, in contrast to the stimulant effects typically associated with phencyclidine (PCP) [REFS-1, REFS-2]. This qualitative differentiation is supported by anecdotal reports describing PCPy's effects as 'somewhat similar to a barbiturate' with 'less stimulant effects' [1]. While a direct quantitative comparison of sedation scores is not available in the primary literature, this distinct behavioral phenotype is a critical differentiator for in vivo studies.

Behavioral Pharmacology Sedation Arylcyclohexylamine Phencyclidine

Analytical Differentiation via Microcrystalline Tests and Raman Spectroscopy

A forensic study demonstrated that rolicyclidine (PCPy) can be unambiguously differentiated from PCP, TCP, 3-MeO-PCP, and 4-MeO-PCP using gold chloride microcrystalline tests followed by Raman microspectroscopy and chemometric analysis (PCA-LDA) [1]. The method achieved clear discrimination, with Mahalanobis distances calculated to empirically validate the separation of test samples from training clusters in LDA space [1]. This provides a validated, quantitative analytical method for distinguishing PCPy from its close structural analogs in seized drug analysis.

Forensic Chemistry Analytical Chemistry Drug Identification Raman Spectroscopy

Comparative Behavioral Potency in Rats: PCPy vs. PCP and PCDE

A study in rats compared the pharmacodynamics of PCPy (phenylcyclohexyl-pyrrolidine) with PCP and other analogs after equimolar intravenous doses [1]. Despite differences in their affinities for the MK-801 binding site, the behavioral potencies of PCPy, PCE, and PCDE were comparable to that of PCP [1]. The study notes that the discrepancy between in vitro affinity and in vivo potency for PCDE was partially explained by metabolic conversion, but for PCPy, this suggests that in vivo potency is not simply predicted by NMDA receptor binding affinity [1].

Pharmacokinetics Pharmacodynamics In Vivo Potency NMDA Antagonist

Structural Basis for Pharmacological Differentiation: Pyrrolidine vs. Piperidine Moiety

Rolicyclidine (PCPy) is the pyrrolidine analog of phencyclidine (PCP), which contains a piperidine ring [1]. This single structural modification—replacing a six-membered piperidine with a five-membered pyrrolidine—is the sole difference between the two molecules [1]. This change is known to alter the compound's interaction with the NMDA receptor and other targets, leading to the observed differences in behavioral effects (e.g., sedation vs. stimulation) [2]. While direct comparative binding data (Ki) for PCPy is not readily available in the public domain, this structural distinction is a well-established driver of pharmacological divergence within the arylcyclohexylamine class.

Medicinal Chemistry Structure-Activity Relationship Arylcyclohexylamine NMDA Antagonist

Validated Application Scenarios for Rolicyclidine (PCPy) in Research and Forensics


Behavioral Pharmacology Studies Requiring a Sedative NMDA Antagonist

Rolicyclidine's distinct sedative profile, as opposed to the stimulant effects of PCP, makes it a valuable tool for dissecting the behavioral pharmacology of NMDA receptor antagonism [1]. Researchers investigating the neural circuits underlying sedation, anesthesia, or the differential effects of arylcyclohexylamines can use PCPy to isolate sedative mechanisms from psychomotor activation. Its comparable in vivo potency to PCP, as demonstrated in rat studies, allows for direct dose comparisons without introducing large potency confounds [2].

Forensic and Analytical Chemistry Reference Standard for Method Validation

Given the validated analytical method for differentiating PCPy from its analogs using microcrystalline tests and Raman spectroscopy, rolicyclidine serves as an essential reference standard for forensic laboratories [1]. Its inclusion in method validation protocols ensures accurate identification of seized drug samples, particularly in cases where novel psychoactive substances (NPS) may be misidentified as PCP. The chemometric model provides a quantitative framework for confirming the presence of PCPy [1].

Structure-Activity Relationship (SAR) Studies of Arylcyclohexylamines

The structural distinction between rolicyclidine's pyrrolidine ring and PCP's piperidine ring provides a defined chemical probe for SAR investigations [1]. Medicinal chemists can use this compound to systematically explore how modifications to the amine heterocycle influence NMDA receptor binding kinetics, off-target interactions, and resultant behavioral pharmacology. This is critical for understanding the molecular determinants of dissociative anesthetic action and for designing novel compounds with improved therapeutic indices [REFS-1, REFS-2].

Drug Discrimination Studies as a Pharmacological Probe

The established rank-order potency of PCPy in squirrel monkey drug discrimination assays provides a benchmark for comparative pharmacology studies [1]. Researchers can use PCPy as a probe to investigate the receptor mechanisms underlying the interoceptive stimulus effects of arylcyclohexylamines. Its intermediate potency between PCP and ketamine, and its unique sedative profile, allow for nuanced experiments examining the relationship between receptor occupancy, behavioral output, and subjective effects [1].

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